molecular formula C19H20ClNO4 B11686457 Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B11686457
M. Wt: 361.8 g/mol
InChI Key: KYTMJBXSWUCHBR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C19H21NO4. It is known for its unique chemical structure, which includes a benzoate ester linked to a phenoxyacetyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate in the presence of a base to form ethyl 4-chloro-3,5-dimethylphenoxyacetate. This intermediate is then reacted with 4-aminobenzoic acid under acylation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate
  • Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H20ClNO4/c1-4-24-19(23)14-5-7-15(8-6-14)21-17(22)11-25-16-9-12(2)18(20)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,21,22)

InChI Key

KYTMJBXSWUCHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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